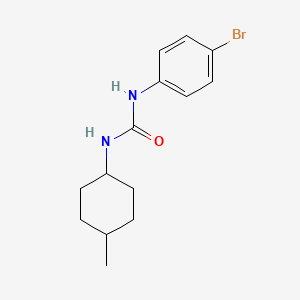
Urea, N-(4-bromophenyl)-N'-(4-methylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a methylcyclohexyl group attached to the nitrogen atoms of the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- typically involves the reaction of 4-bromoaniline with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Hydroxyl or carbonyl derivatives of the cyclohexyl ring.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromophenyl and methylcyclohexyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- Urea, N-(4-chlorophenyl)-N’-(4-methylcyclohexyl)-
- Urea, N-(4-bromophenyl)-N’-(4-ethylcyclohexyl)-
- Urea, N-(4-bromophenyl)-N’-(4-methylphenyl)-
Comparison:
Urea, N-(4-chlorophenyl)-N’-(4-methylcyclohexyl)-: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Urea, N-(4-bromophenyl)-N’-(4-ethylcyclohexyl)-: The presence of an ethyl group instead of a methyl group on the cyclohexyl ring can influence the compound’s steric properties and interactions.
Urea, N-(4-bromophenyl)-N’-(4-methylphenyl)-: The substitution of the cyclohexyl ring with a phenyl ring can significantly alter the compound’s chemical and physical properties.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
828283-15-4 |
|---|---|
Molekularformel |
C14H19BrN2O |
Molekulargewicht |
311.22 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C14H19BrN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h4-5,8-10,12H,2-3,6-7H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
JNLRUTGANLDXKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
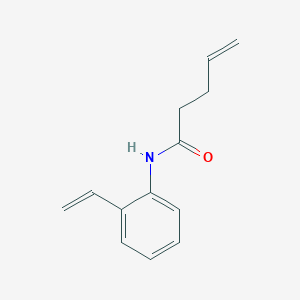
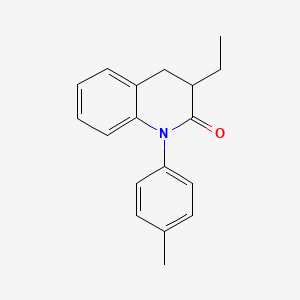
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)

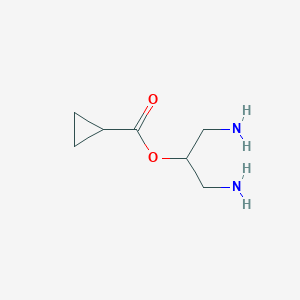
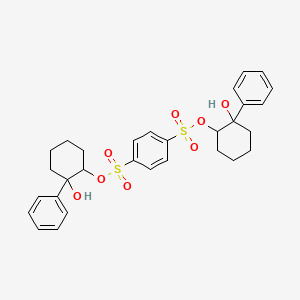

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
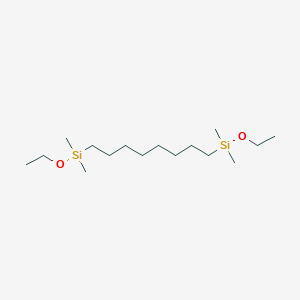
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
